10-acetyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-acetyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound listed in the ChemBridge database. It is used in various scientific research applications due to its unique properties and reactivity.
Chemical Reactions Analysis
10-acetyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are typically specific to the compound’s structure and functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-acetyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it may be used in drug discovery and development. In industry, it can be applied in the development of new materials and chemical processes .
Comparison with Similar Compounds
10-acetyl-11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds listed in the ChemBridge database. These compounds may have similar structures or functional groups, but this compound is unique in its specific reactivity and applications .
Properties
Molecular Formula |
C25H21N3O5 |
---|---|
Molecular Weight |
443.5g/mol |
IUPAC Name |
5-acetyl-6-(furan-2-yl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H21N3O5/c1-15(29)27-21-9-3-2-8-19(21)26-20-13-17(16-6-4-7-18(12-16)28(31)32)14-22(30)24(20)25(27)23-10-5-11-33-23/h2-12,17,25-26H,13-14H2,1H3 |
InChI Key |
MNMDEHXZKFJNTK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C41)C5=CC=CO5 |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C41)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.